Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl γ-chloroacetoacetate with phenyl isothiocyanate in the presence of sodium hydride . Another method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often employs the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate involves its interaction with various molecular targets. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. Its sulfur-containing thiophene ring plays a crucial role in its biological activity by facilitating interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,5-dihydrothiophene-3-carbonitriles: Known for their antimicrobial and anticancer properties.
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: Exhibits typical reactions of a keto methylene compound.
Uniqueness: Ethyl 4-amino-4,5-dihydrothiophene-2-carboxylate stands out due to its unique combination of an amino group and an ester functional group on the thiophene ring. This structural feature enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.
Eigenschaften
CAS-Nummer |
96846-40-1 |
---|---|
Molekularformel |
C7H11NO2S |
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
ethyl 3-amino-2,3-dihydrothiophene-5-carboxylate |
InChI |
InChI=1S/C7H11NO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3,5H,2,4,8H2,1H3 |
InChI-Schlüssel |
ZJWVYBPSTOSHEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.